molecular formula C13H17ClN2O B1399333 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316217-97-6

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399333
CAS No.: 1316217-97-6
M. Wt: 252.74 g/mol
InChI Key: UOANGECMGDLMPH-UHFFFAOYSA-N
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Description

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is a piperidine-derived compound featuring a 2-chloropyridinylmethyl substituent at the 4-position of the piperidine ring and an acetyl group at the 1-position.

Properties

IUPAC Name

1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOANGECMGDLMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs vary in substituents on the piperidine ring, aromatic systems, and appended functional groups, which significantly influence their physicochemical and pharmacological properties.

Table 1: Structural Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone (Target Compound) 2-Chloropyridinylmethyl, acetyl ~250 (estimated) Chloropyridine, ketone
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone Nitroimidazole, quinazolinyloxy, bromo-methylphenyl 570.1668 (calc.) Nitroimidazole, quinazoline, bromine
(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Methanesulfonylphenyl, pyrazolopyrimidinyloxy Not reported Sulfone, pyrazolopyrimidine
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone Dichlorophenyl, hydroxyl, pyrazole ~500 (estimated) Chlorophenyl, hydroxyl, pyrazole
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Difluorobenzoyl 267.27 Fluorine, benzoyl

Key Observations :

  • Bulkiness : Compounds with quinazoline or pyrazolopyrimidine moieties () exhibit higher molecular weights and steric hindrance, likely affecting membrane permeability.
  • Hydrogen Bonding : The hydroxyl group in and sulfone in introduce polar interactions absent in the target compound, altering solubility and target affinity.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Moderate (chloropyridine) ~2.5
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone 143.3–145.0 Low (nitroimidazole) ~3.8
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Not reported High (fluorine) ~2.1
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone Not reported Low (dichlorophenyl) ~4.0

Key Observations :

  • Melting Points : Nitroimidazole-containing derivatives () exhibit higher melting points (>140°C), suggesting greater crystallinity compared to the target compound.
  • Fluorine Impact : The difluorobenzoyl analog () shows lower LogP, likely due to fluorine’s electronegativity enhancing polarity.

Biological Activity

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 2-chloropyridinyl group and an ethanone moiety, which may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17ClN2O\text{C}_{13}\text{H}_{17}\text{ClN}_2\text{O}

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The piperidine and pyridine components allow for diverse interactions, potentially modulating the activity of molecular targets involved in various biological pathways. Initial studies suggest that it may function as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research has shown that this compound may possess anticancer activity. For example, derivatives of similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial effects of structurally related compounds, revealing significant activity against various pathogens comparable to standard treatments. The findings suggested that the presence of the chloropyridine moiety enhances the compound's efficacy against microbial strains .

CompoundActivityReference
This compoundModerate to high antimicrobial activity
Standard Drug (Ciprofloxacin)High antimicrobial activity

Anticancer Activity

In vitro studies assessed the anticancer potential of this compound against several cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
Reactant of Route 2
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